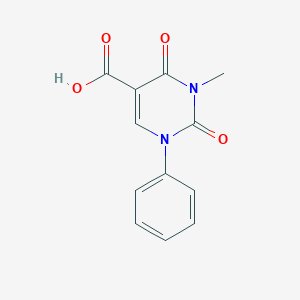![molecular formula C13H8BrF3OZn B14884483 3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE typically involves the reaction of 3-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(Trifluoromethoxy)phenyl bromide+Zn→3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often supplied as a 0.25 M solution in tetrahydrofuran to facilitate its handling and use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are commonly used, along with ligands like triphenylphosphine. The reaction is typically carried out at elevated temperatures (50-100°C) in an inert atmosphere.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Negishi coupling, the primary product is a biaryl compound, while oxidation can yield ketones or alcohols.
Applications De Recherche Scientifique
3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the electrophile, facilitating the transfer of the phenyl group to the target molecule. The trifluoromethoxy group enhances the reactivity and stability of the compound, allowing for efficient and selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
3-(Trifluoromethoxy)phenylboronic acid: Used in Suzuki coupling reactions.
3-(Trifluoromethoxy)phenyl lithium: Employed in various nucleophilic addition reactions.
Uniqueness
3-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE is unique due to its combination of the trifluoromethoxy group and the zinc atom, which provides a balance of reactivity and stability. This makes it particularly effective in cross-coupling reactions, where it can form strong carbon-carbon bonds with high selectivity and yield.
Propriétés
Formule moléculaire |
C13H8BrF3OZn |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-phenyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-13(15,16)17-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
GFSRPVJAWQRELD-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


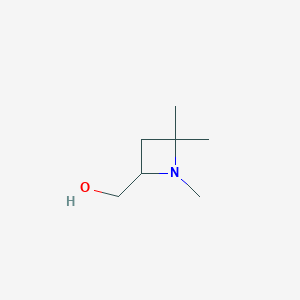
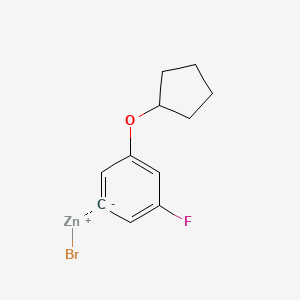
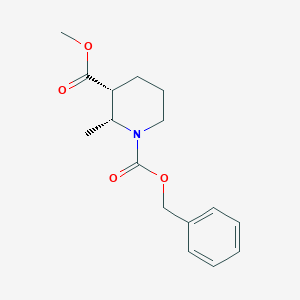
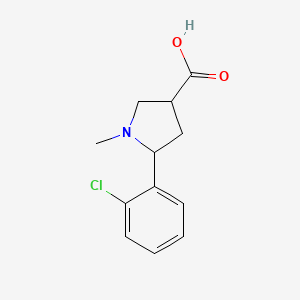
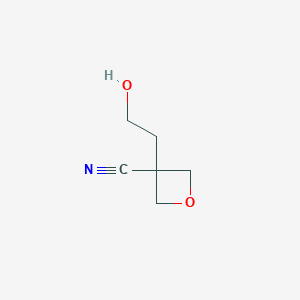
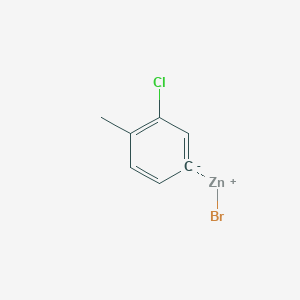
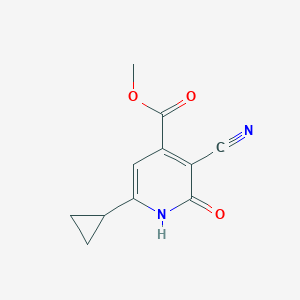
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
